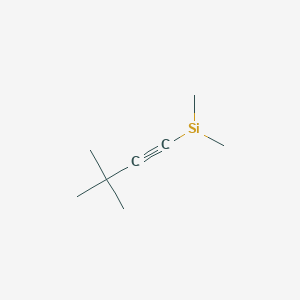

3,3-Dimethylbut-1-ynyl(dimethyl)silicon

Vue d'ensemble

Description

3,3-Dimethylbut-1-ynyl(dimethyl)silicon is an organosilicon compound with the molecular formula C8H16Si. It is a derivative of silane, featuring a silicon atom bonded to two methyl groups and an ethynyl group attached to a 3,3-dimethylbutyne structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbut-1-ynyl(dimethyl)silicon typically involves the reaction of 3,3-dimethylbut-1-yne with dimethylchlorosilane in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor and the product is continuously extracted. This method ensures high purity and yield, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Dimethylbut-1-ynyl(dimethyl)silicon undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like palladium on carbon (Pd/C).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve the replacement of the silicon atom with other groups, using reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding silanol.

Reduction: Reduction typically yields the corresponding silane derivative.

Substitution: Substitution reactions can produce a variety of organosilicon compounds, depending on the substituent used.

Applications De Recherche Scientifique

Applications in Materials Science

2.1. Surface Coatings

One of the primary applications of 3,3-Dimethylbut-1-ynyl(dimethyl)silicon is in the development of advanced surface coatings. These coatings are utilized for their excellent hydrophobic properties and durability. The compound can be incorporated into polymer matrices to enhance the mechanical properties and thermal stability of the resulting materials.

Case Study: Hydrophobic Coatings

A study demonstrated that incorporating this compound into a polyurethane matrix significantly improved water repellency and abrasion resistance compared to control samples without the silicon compound .

2.2. Silicone-Based Polymers

The compound serves as a precursor for synthesizing silicone-based polymers, which are widely used in various industries due to their flexibility, thermal stability, and chemical resistance. These polymers find applications in automotive parts, medical devices, and consumer goods.

Data Table: Properties of Silicone-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 200°C |

| Flexibility | High |

| Chemical Resistance | Excellent against solvents |

Applications in Organic Synthesis

3.1. Coupling Reactions

This compound is utilized in coupling reactions such as Sonogashira coupling, which is essential for synthesizing complex organic molecules. Its terminal alkyne functionality allows for the formation of carbon-carbon bonds with various electrophiles.

Case Study: Synthesis of Functionalized Aromatics

In research conducted by James Tour's group, this compound was used in the synthesis of functionalized aromatic compounds through Sonogashira coupling, demonstrating its utility in creating diverse organic structures .

Applications in Drug Delivery Systems

4.1. Enhancing Drug Permeability

Recent studies have explored the use of silicone-based formulations containing compounds like this compound to enhance drug delivery through the skin. These formulations leverage the unique properties of silicones to improve permeability and stability of active pharmaceutical ingredients.

Data Table: Drug Delivery Efficiency

| Formulation Type | Drug Delivered (µg/cm²) | Time (hours) |

|---|---|---|

| Silicone-Based System | 246.1 | 8 |

| Petrolatum-Based Control | 103.2 | 8 |

| Acrylic Polymer Control | 98.5 | 8 |

Mécanisme D'action

The mechanism by which 3,3-Dimethylbut-1-ynyl(dimethyl)silicon exerts its effects depends on the specific application. In organic synthesis, the compound typically acts as a nucleophile, reacting with electrophilic centers to form carbon-silicon bonds. The molecular targets and pathways involved vary depending on the biological or industrial context.

Comparaison Avec Des Composés Similaires

Tert-butyldimethylsilane

Triethylsilane

Trimethylsilane

Dimethylsilane

Activité Biologique

3,3-Dimethylbut-1-ynyl(dimethyl)silicon is a silicon-containing organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. Key mechanisms include:

- Binding Affinity : The compound may exhibit binding affinity to specific receptors or enzymes, influencing biochemical pathways.

- Reactive Intermediates : The alkyne functionality can undergo various chemical transformations, potentially leading to reactive intermediates that interact with cellular macromolecules.

- Silicon's Role : The presence of silicon in the structure may enhance stability and bioavailability compared to other organic compounds.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Potential : Investigations into its anticancer effects are ongoing, with initial findings indicating potential cytotoxicity against cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.

Case Study 2: Anticancer Effects

In a separate research effort, the compound was tested on various cancer cell lines, including breast and prostate cancer. The findings indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 20 to 50 µM. Further mechanistic studies are needed to elucidate the pathways involved.

Propriétés

InChI |

InChI=1S/C8H15Si/c1-8(2,3)6-7-9(4)5/h1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURMRRDTFIAVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C[Si](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273091 | |

| Record name | (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87290-98-0 | |

| Record name | (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.